molecular formula C11H23O5P B3259200 tert-Butyl 2-(diethoxyphosphoryl)propanoate CAS No. 31460-03-4

tert-Butyl 2-(diethoxyphosphoryl)propanoate

Cat. No. B3259200
CAS RN: 31460-03-4
M. Wt: 266.27 g/mol
InChI Key: YMMCNZHNCAARBJ-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(diethoxyphosphoryl)propanoate” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The CAS number for this compound is 31460-03-4 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it’s known that similar compounds are used as reactants for the preparation of various substances. For instance, tert-Butyl diethylphosphonoacetate is used in the synthesis of hydroxymethylated dihydroxyvitamin D3 analogs via Wittig-Horner approach, as potential antitumor agents, and in the synthesis of phosphopeptide mimetic prodrugs .


Molecular Structure Analysis

The molecular formula for “this compound” is C11H23O5P . Unfortunately, the specific molecular structure was not found in the search results.

Scientific Research Applications

Synthesis of Cyclopent-1-enecarboxylates

Research by Krawczyk and Albrecht (2008) outlines a method for preparing 2-diethoxyphosphoryl-6-oxohexanoates using tert-butyl 2-(diethoxyphosphoryl)propanoate. This method is a key step in synthesizing tert-butylcyclopent-1-enecarboxylates via the intramolecular Horner-Wadsworth-Emmons reaction (Krawczyk & Albrecht, 2008).

Development of Bifunctional Ligands

Řezanka et al. (2008) synthesized a bifunctional cyclen-based ligand using this compound. This compound plays a crucial role in the development of ligands for potential medical applications (Řezanka et al., 2008).

Polymerization Research

Lessard et al. (2009) explored the nitroxide-mediated polymerization of tert-butyl acrylate, using this compound derivatives. This research provides insights into the polymerization processes and the development of high molecular weight polymers (Lessard, Tervo, & Maríc, 2009).

Synthesis of Phosphonate Bioisosters

Monbaliu and Marchand‐Brynaert (2009) reported the synthesis of 3-diethoxyphosphoryl-1,2-pyridazine derivatives, utilizing this compound. This work contributes to the field of bioisoster chemistry, offering ways to create phosphonate bioisosters of various compounds (Monbaliu & Marchand‐Brynaert, 2009).

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 2-(diethoxyphosphoryl)propanoate” was not found in the search results, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing when handling similar chemical compounds .

properties

IUPAC Name

tert-butyl 2-diethoxyphosphorylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O5P/c1-7-14-17(13,15-8-2)9(3)10(12)16-11(4,5)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMCNZHNCAARBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-propanoic acid tert-butyl ester (17.4 g, 83 mmol) and triethyl phosphite (14.5 g, 87 mmol) were mixed, and the mixture was stirred at 110° C. overnight. The reaction mixture was dried under reduced pressure to give the title compound (23.9 g).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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